molecular formula C24H20ClFN2O2S B302147 (5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B302147
M. Wt: 454.9 g/mol
InChI Key: VHMGIFHXCHAEDQ-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique combination of functional groups, including a thiazolidine-2,4-dione core, a pyrrole ring, and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific steps include:

    Formation of the thiazolidine-2,4-dione core: This can be achieved by reacting a substituted thiourea with an α-halo ketone under reflux conditions.

    Introduction of the pyrrole ring: The pyrrole ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution reactions: The final compound is obtained by introducing the 3-chloro-2-methylphenyl and 4-fluorobenzyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Materials Science: The compound’s properties may be explored for applications in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(3-CHLORO-2-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE: stands out due to its combination of a thiazolidine-2,4-dione core with a pyrrole ring and substituted phenyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20ClFN2O2S

Molecular Weight

454.9 g/mol

IUPAC Name

(5Z)-5-[[1-(3-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H20ClFN2O2S/c1-14-11-18(16(3)28(14)21-6-4-5-20(25)15(21)2)12-22-23(29)27(24(30)31-22)13-17-7-9-19(26)10-8-17/h4-12H,13H2,1-3H3/b22-12-

InChI Key

VHMGIFHXCHAEDQ-UUYOSTAYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=CC=C2)Cl)C)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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